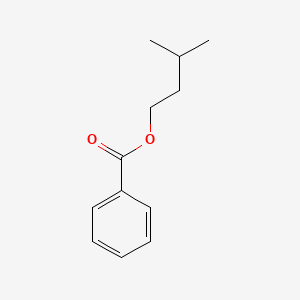

Isoamyl benzoate

Description

isoamylbenzoate is a natural product found in Theobroma cacao, Hamamelis virginiana, and Tordylium apulum with data available.

Structure

3D Structure

Properties

IUPAC Name |

3-methylbutyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-10(2)8-9-14-12(13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLAPOCBLWUFAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047185 | |

| Record name | Isopentyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless oily liquid with a mild, sweet, fruity-like odour | |

| Record name | Isoamyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/733/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

261.00 to 262.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methylbutyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033380 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Isoamyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/733/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.984-0.992 | |

| Record name | Isoamyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/733/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

94-46-2, 54846-63-8 | |

| Record name | Isoamyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-methylbutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054846638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopentyl benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanol, 3-methyl-, 1-benzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopentyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AY72CK43K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylbutyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033380 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the physicochemical properties of isoamyl benzoate?

An In-depth Technical Guide to the Physicochemical Properties of Isoamyl Benzoate (B1203000)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of isoamyl benzoate (also known as isopentyl benzoate). The information is compiled from various sources to ensure accuracy and relevance for scientific and research applications. This document includes quantitative data, detailed experimental protocols for property determination, and a logical workflow for compound characterization.

This compound: An Overview

This compound (CAS No. 94-46-2) is an organic compound, specifically a benzoate ester, formed from the condensation of benzoic acid and isoamyl alcohol.[1] It is a colorless to pale yellow, oily liquid recognized for its characteristic mild, sweet, and fruity aroma.[2][3][4][5][6] This compound is utilized as a flavoring and fragrance agent in the food, cosmetic, and perfumery industries.[4][7][8] In pharmaceutical contexts, it can be explored as a solvent or carrier in certain formulations due to its ester functionality and solvency characteristics.[4]

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for understanding its behavior in various experimental and formulation settings.

| Property | Value | Units | Conditions | References |

| Molecular Formula | C₁₂H₁₆O₂ | - | - | [2][4][5] |

| Molecular Weight | 192.25 | g/mol | - | [2][3][4][5] |

| Appearance | Colorless to pale yellow oily liquid | - | Room Temperature | [2][3][4] |

| Odor | Mild, sweet, fruity, balsamic | - | - | [2][3][5][7] |

| Boiling Point | 261 - 262 | °C | @ 760 mmHg | [2][3][7][9][10][11] |

| 165 - 166 | °C | @ 50 mmHg | [3][12] | |

| 127 - 129 | °C | Not specified | [4] | |

| Melting Point | -37 | °C | - | |

| Density | 0.99 | g/mL | @ 25 °C | [4][5][7][10][11] |

| 0.986 - 0.992 | g/cm³ | @ 25 °C | [3][12] | |

| 1 | g/cm³ | @ 20 °C | [13] | |

| Refractive Index | 1.492 - 1.497 | nD | @ 20 °C | [2][3][4][12][14] |

| 1.494 | nD | @ 20 °C | [5][7][9][11] | |

| Vapor Pressure | 0.026 | mmHg | @ 20 °C | [3][12] |

| 1 | hPa | @ 66 °C | [5][9] | |

| Flash Point | >110 | °C | Closed Cup | [3] |

| >230 | °F | - | [5][9][12] | |

| Solubility | Insoluble | - | Water | [1][2][3][5][6][9] |

| Soluble / Miscible | - | Alcohol, organic solvents, oils | [1][2][3][5][6][7][14] | |

| LogP (o/w) | 4.15 | - | - | [3][12][15] |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physicochemical properties of liquid compounds like this compound.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point is a crucial indicator of a liquid's volatility and purity.[16] For small sample volumes, a micro-boiling point determination is efficient.[17][18]

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Small test tube (e.g., 10x75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., aluminum block on a hot plate or Thiele tube with heating oil)[17][19]

-

Clamps and stand

Procedure:

-

Add approximately 0.5 mL of this compound to the small test tube.[18]

-

Place the capillary tube into the test tube with its open end down.[16][19]

-

Attach the test tube to the thermometer, ensuring the bottom of the test tube is level with the thermometer's bulb.

-

Immerse the assembly into the heating block or Thiele tube. The thermometer bulb should be positioned just above the liquid's surface to measure the vapor temperature.[18]

-

Begin heating gently. Initially, a stream of bubbles will emerge from the capillary tube as trapped air expands and is expelled.[17]

-

As the temperature approaches the boiling point, the bubbling will become a rapid and continuous stream as the liquid's vapor fills the capillary.[17]

-

Stop heating and observe carefully. The bubbling will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point.[17]

Determination of Density

Density is a fundamental property defined as mass per unit volume. For liquids, it is often determined using a pycnometer or a digital density meter.

Objective: To accurately measure the mass of a known volume of this compound.

Apparatus:

-

Pycnometer (a glass flask with a precise volume)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled water bath

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it accurately on the analytical balance (m₁).

-

Fill the pycnometer with distilled water and place it in the temperature-controlled water bath set to a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.

-

Adjust the water level to the pycnometer's calibration mark, dry the exterior, and weigh it again (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound, allow it to equilibrate to the same temperature in the water bath, adjust the volume to the mark, dry the exterior, and weigh it for a final time (m₃).

-

Calculate the density (ρ) using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water (where ρ_water is the known density of water at the experimental temperature).

Determination of Refractive Index

The refractive index measures how light propagates through a substance and is a valuable tool for identifying a liquid or assessing its purity.[20] It is typically measured using an Abbe refractometer.

Objective: To measure the ratio of the speed of light in a vacuum (or air) to its speed within this compound.[20]

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Light source (typically a sodium D-line source, 589 nm)[20]

-

Dropper or pipette

Procedure:

-

Turn on the refractometer and the light source. Connect the water circulator to the refractometer prisms and set it to the desired temperature (e.g., 20 °C).[20]

-

Open the prism assembly. Using a clean dropper, place 2-3 drops of this compound onto the surface of the lower prism.

-

Close the prisms firmly. The liquid will spread into a thin, uniform film.

-

Look through the eyepiece. Rotate the coarse adjustment knob until the light and dark fields become visible in the field of view.

-

Sharpen the dividing line between the fields using the dispersion correction knob.

-

Use the fine adjustment knob to center the sharp dividing line precisely on the crosshairs of the reticle.

-

Read the refractive index value from the instrument's scale.

-

Clean the prism surfaces thoroughly with a suitable solvent (e.g., ethanol (B145695) or acetone) and a soft lens tissue after the measurement.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physicochemical characterization of a liquid sample such as this compound.

Caption: Workflow for Physicochemical Characterization.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C12H16O2 | CID 7193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 94-46-2 [thegoodscentscompany.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 94-46-2 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 8. This compound | this compound Information & Details - Elchemy [elchemy.com]

- 9. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. scientificlabs.com [scientificlabs.com]

- 12. parchem.com [parchem.com]

- 13. directpcw.com [directpcw.com]

- 14. parchem.com [parchem.com]

- 15. This compound [stenutz.eu]

- 16. cdn.juniata.edu [cdn.juniata.edu]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. chem.ucalgary.ca [chem.ucalgary.ca]

- 19. byjus.com [byjus.com]

- 20. athabascau.ca [athabascau.ca]

Isoamyl benzoate CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

Core Substance Identification

CAS Number: 94-46-2[1]

Molecular Formula: C₁₂H₁₆O₂[1]

Introduction

Isoamyl benzoate (B1203000), also known as isopentyl benzoate or 3-methylbutyl benzoate, is an organic ester formed from the reaction of benzoic acid and isoamyl alcohol.[2] It is a colorless liquid with a characteristic mild, sweet, and fruity aroma.[3] While extensively utilized in the fragrance and flavor industries, its role in pharmaceutical formulations, primarily as a solvent and carrier, warrants a deeper understanding of its chemical and physical properties for drug development professionals.[4] This technical guide provides a comprehensive overview of isoamyl benzoate, focusing on its synthesis, analytical characterization, and safety data relevant to a research and development setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and analytical method development.

| Property | Value | Reference |

| Molecular Weight | 192.25 g/mol | [1] |

| Appearance | Colorless liquid | [4] |

| Odor | Mild, sweet, fruity | [3] |

| Boiling Point | 261-262 °C | [5] |

| Density | 0.99 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.494 | [5] |

| Solubility | Insoluble in water; soluble in organic solvents and oils. | [3] |

| Flash Point | 89 °C | [6] |

| LogP | 4.15 | [1] |

Synthesis of this compound

The most common method for synthesizing this compound is through the Fischer esterification of benzoic acid with isoamyl alcohol, typically in the presence of an acid catalyst. Various catalysts have been explored to improve reaction yield and conditions.

General Reaction Scheme: Fischer Esterification

References

- 1. This compound | C12H16O2 | CID 7193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 94-46-2 | Benchchem [benchchem.com]

- 3. This compound CAS#: 94-46-2 [amp.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound = 98 , FCC, FG 94-46-2 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

Spectroscopic Profile of Isoamyl Benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for isoamyl benzoate (B1203000), a compound of interest in various chemical and pharmaceutical applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for identification, characterization, and quality control purposes.

Spectroscopic Data Summary

The empirical formula for isoamyl benzoate is C₁₂H₁₆O₂, with a molecular weight of 192.25 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the protons in its distinct chemical environments. The data presented below was acquired in deuterated chloroform (B151607) (CDCl₃).

| Assignment | Chemical Shift (δ) ppm (399.65 MHz) [1] | Chemical Shift (δ) ppm (89.56 MHz) [1] | Multiplicity | Integration |

| Aromatic Protons (ortho) | 8.05 | 8.04 | Multiplet | 2H |

| Aromatic Protons (meta, para) | 7.52 - 7.42 | 7.51 - 7.40 | Multiplet | 3H |

| -O-CH₂- | 4.35 | 4.35 | Triplet | 2H |

| -CH₂-CH(CH₃)₂ | 1.79 | 1.83 | Multiplet | 2H |

| -CH(CH₃)₂ | 1.66 | 1.69 | Multiplet | 1H |

| -CH(CH₃)₂ | 0.97 | 0.98 | Doublet | 6H |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the carbon framework of this compound. The following assignments are based on data acquired in CDCl₃.

| Assignment | Chemical Shift (δ) ppm |

| Carbonyl Carbon (C=O) | ~166.0 |

| Aromatic Carbon (C-O) | ~132.8 |

| Aromatic Carbons (ortho) | ~129.5 |

| Aromatic Carbons (para) | ~128.3 |

| Aromatic Carbons (meta) | ~130.2 |

| -O-CH₂- | ~64.5 |

| -CH₂-CH(CH₃)₂ | ~37.5 |

| -CH(CH₃)₂ | ~25.1 |

| -CH(CH₃)₂ | ~22.4 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wave Number (cm⁻¹) | Bond Vibration | Functional Group |

| ~3065 | C-H Stretch | Aromatic |

| ~2960-2870 | C-H Stretch | Alkyl |

| ~1720 | C=O Stretch | Ester |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring |

| ~1270 | C-O Stretch | Ester |

| ~1100 | C-O Stretch | Ester |

| ~710 | C-H Bend | Aromatic (ortho-disubstituted) |

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Fragment |

| 192 | ~5 | [M]⁺ (Molecular Ion) |

| 123 | ~24 | [C₆H₅CO₂H₂]⁺ |

| 105 | ~95 | [C₆H₅CO]⁺ (Base Peak) |

| 77 | ~50 | [C₆H₅]⁺ |

| 70 | 100 | [C₅H₁₀]⁺ |

| 55 | ~30 | [C₄H₇]⁺ |

| 41 | ~11 | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid organic compounds like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A small amount of the this compound sample (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field is shimmed to achieve homogeneity and improve spectral resolution.

-

Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the signals in the ¹H NMR spectrum is performed to determine the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: The ATR crystal (e.g., diamond or zinc selenide) of the FT-IR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

Sample Application: A small drop of the liquid this compound sample is placed directly onto the ATR crystal.

-

Data Collection: The IR spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.

Mass Spectrometry (MS) (Electron Ionization - EI)

-

Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities. The sample is vaporized in a high vacuum environment.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), which can then undergo fragmentation.

-

Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a magnetic sector).

-

Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis and structure elucidation of this compound.

References

Technical Guide: Solubility of Isoamyl Benzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of isoamyl benzoate (B1203000), a common ester utilized in the fragrance, flavor, and pharmaceutical industries. Understanding its solubility is critical for formulation development, reaction chemistry, and purification processes. This document outlines its known solubility profile, presents a standardized protocol for solubility determination, and offers a logical workflow for solvent selection.

Isoamyl Benzoate: Physical and Chemical Properties

This compound (also known as isopentyl benzoate) is the ester formed from the condensation of benzoic acid and isoamyl alcohol. It is a colorless liquid recognized for its mild, sweet, and fruity odor.[1][2]

| Property | Value | Source |

| CAS Number | 94-46-2 | [3][4] |

| Molecular Formula | C₁₂H₁₆O₂ | [1][4] |

| Molar Mass | 192.25 g/mol | [3][4] |

| Boiling Point | 261-262 °C | [1][2][3] |

| Density | ~0.990 g/cm³ at 25 °C | [1][3] |

| Appearance | Clear, Colorless Liquid | [4] |

Solubility Profile

The table below summarizes the available qualitative and quantitative solubility data.

| Solvent | Formula | Type | Solubility | Temperature | Source |

| Water | H₂O | Highly Polar Protic | Insoluble (13.68 mg/L) | 25 °C | [1][5][6] |

| Ethanol | C₂H₅OH | Polar Protic | Miscible | Room Temp. | [5] |

| General Alcohols | R-OH | Polar Protic | Soluble | Not Specified | [1][2] |

| Organic Solvents | - | Various | Soluble | Not Specified | [5] |

| Oils | - | Non-polar | Soluble | Not Specified | [5] |

Experimental Protocol for Solubility Determination

While a specific, standardized protocol for this compound is not published, a reliable method can be adapted from general international guidelines for solubility testing, such as the OECD Test Guideline 105 (Flask Method).[7][8] This method is suitable for determining the solubility of substances in a liquid solvent when the solubility is expected to be above 0.01 g/L.[7]

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic shaker or water bath capable of maintaining temperature ± 0.5 °C

-

Volumetric flasks and pipettes

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane material)

-

Analytical instrument for quantification (e.g., Gas Chromatograph with FID, HPLC with UV detector)

Procedure:

-

Preliminary Test: A preliminary test is recommended to approximate the solubility and determine the necessary equilibration time.[7] Prepare several small-scale mixtures with varying amounts of this compound in the solvent.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask. The excess solute ensures that saturation is achieved.

-

Equilibration: Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to allow it to reach equilibrium. This may take 24 to 48 hours. The equilibration time should be at least three times longer than the time determined in the preliminary test to ensure saturation.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the mixture to stand at the constant temperature for at least 24 hours to allow the undissolved this compound to settle or separate.

-

Sample Collection: Carefully extract a sample from the clear, saturated supernatant solution. This is a critical step and can be achieved by:

-

Centrifugation: Transfer an aliquot of the mixture to a centrifuge tube and spin at high speed to pellet the excess solute. Sample the clear supernatant.

-

Filtration: Use a syringe to draw the supernatant through a solvent-compatible filter membrane (e.g., PTFE) to remove any undissolved micro-droplets.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the chosen solvent.

-

Dilute the collected saturated sample with a known volume of solvent to bring its concentration within the calibration range.

-

Analyze the standards and the diluted sample using an appropriate analytical method (e.g., GC-FID).

-

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in g/L, g/100mL, or mol/L.

Solvent Selection and Solubility Assessment Workflow

The following workflow provides a logical pathway for researchers to select an appropriate solvent and determine the solubility of this compound for a given application.

References

- 1. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 2. This compound | 94-46-2 [chemicalbook.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. This compound | this compound Information & Details - Elchemy [elchemy.com]

- 5. This compound | C12H16O2 | CID 7193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 94-46-2 [thegoodscentscompany.com]

- 7. oecd.org [oecd.org]

- 8. filab.fr [filab.fr]

Natural occurrence of isoamyl benzoate in plants and food.

An In-depth Technical Guide to the Natural Occurrence of Isoamyl Benzoate (B1203000) in Plants and Food

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamyl benzoate (isopentyl benzoate) is an organic ester with the chemical formula C₁₂H₁₆O₂. It is characterized by a sweet, balsamic, and fruity aroma, making it a valuable compound in the flavor and fragrance industries.[1] While widely synthesized for commercial use, this compound also occurs naturally in a variety of plant species and food products, contributing to their unique sensory profiles. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic origins, and the analytical methodologies used for its identification and quantification in complex matrices.

Natural Occurrence in Plants and Food

This compound has been identified as a volatile organic compound in a range of plants and food items. Its presence is particularly noted in fruits, flowers, and fermented products. The concentration of this compound can vary significantly depending on the species, cultivar, ripening stage, and processing conditions.

In Plants

This compound is a component of the essential oils and floral scents of several plant species. One of the most well-documented sources is the flower of Michelia champaca, where it contributes to the characteristic rich, floral aroma.

In Food

The natural occurrence of this compound extends to various food products. It has been detected in fruits such as cranberries (Vaccinium macrocarpon) and is also found in fermented products like beer and cocoa.[2] Its presence in these foods is a result of the metabolic processes of the raw plant materials and any microbial activity during fermentation.

Quantitative Data

The following tables summarize the available quantitative data for this compound in selected plant sources. It is important to note that the reported concentrations can vary based on the extraction and analytical methods employed.

Table 1: Concentration of this compound in Michelia champaca Flower

| Extraction Method | Component | Concentration (% of Total Volatiles) | Reference |

| Absolute | Methyl benzoate | 1.00 | [3] |

| Headspace | Methyl benzoate | 5.15 | [3] |

Note: The data for methyl benzoate, a closely related compound, is presented here as it is a major component of the floral scent and provides context for the presence of benzoate esters. Specific quantitative data for this compound in Michelia champaca is less commonly reported as a precise percentage.

Table 2: Documented Presence of Benzoate Esters in Various Food Sources

| Food Source | Compound Identified | Method of Detection | Reference |

| American Cranberry (Vaccinium macrocarpon) | Benzoate esters | Gas Chromatography, Mass Spectrometry | [2] |

| Cocoa (Theobroma cacao) | Isobutyl benzoate | Gas Chromatography-Mass Spectrometry | [4] |

| Grapes (Vitis vinifera) | Benzoate esters | Gas Chromatography-Mass Spectrometry | [5] |

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is not fully elucidated but is believed to follow the general pathway for the formation of volatile esters. This process involves two main stages: the synthesis of the acid and alcohol moieties, followed by their esterification.

-

Biosynthesis of Benzoic Acid: Benzoic acid is derived from the amino acid L-phenylalanine through the phenylpropanoid pathway. The C3 side chain of phenylalanine is shortened by two carbons via either a β-oxidative or a non-β-oxidative pathway to yield benzoic acid.[6][7][8][9]

-

Biosynthesis of Isoamyl Alcohol: Isoamyl alcohol (3-methyl-1-butanol) is a fusel alcohol produced from the catabolism of the amino acid L-leucine.

-

Esterification: The final step is the esterification of benzoic acid with isoamyl alcohol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[10][11] These enzymes utilize an activated form of benzoic acid, typically benzoyl-CoA, and transfer the benzoyl group to isoamyl alcohol to form this compound.

Caption: Putative biosynthetic pathway of this compound in plants.

Experimental Methodologies for Analysis

The identification and quantification of this compound in plant and food matrices typically involve chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) due to its high sensitivity and specificity for volatile compounds.

Sample Preparation

Effective sample preparation is critical for the accurate analysis of volatile compounds. Common techniques include:

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free method where a coated fiber is exposed to the headspace above the sample to adsorb volatile analytes.[12][13][14][15][16][17][18] The fiber is then thermally desorbed in the GC inlet. This technique is widely used for its simplicity and sensitivity.

-

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquids, typically an aqueous sample and an organic solvent.[19][20][21]

-

Simultaneous Distillation-Extraction (SDE): This method is suitable for isolating volatile and semi-volatile compounds from a sample matrix by combining distillation and solvent extraction.[2]

Caption: General experimental workflow for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

The following is a general protocol for the analysis of this compound using HS-SPME-GC-MS, based on common practices for volatile compound analysis in plant and food samples.

1. Sample Preparation (HS-SPME)

-

Sample Weighing: Weigh a known amount of the homogenized plant or food sample (e.g., 1-5 g) into a headspace vial.

-

Internal Standard: Add a known amount of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) for quantification.

-

Equilibration: Seal the vial and incubate at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow volatiles to equilibrate in the headspace.

-

Extraction: Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

2. GC-MS Analysis

-

Injection: Retract the SPME fiber and insert it into the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the column.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, start at 40°C, hold for 2 minutes, ramp to 250°C at 5-10°C/min, and hold for 5 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: e.g., 230°C.

-

Transfer Line Temperature: e.g., 280°C.

-

3. Data Analysis

-

Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a mass spectral library (e.g., NIST, Wiley).

-

Quantification: Calculate the concentration of this compound by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated with known concentrations of this compound.

Derivatization for Benzoic Acid Analysis

For the analysis of the precursor, benzoic acid, which is less volatile, a derivatization step is often required to convert it into a more volatile ester (e.g., a trimethylsilyl (B98337) ester) prior to GC-MS analysis.[22][23][24][25][26]

Conclusion

This compound is a naturally occurring ester that contributes to the aromatic profile of various plants and food products. Its biosynthesis is linked to the metabolism of the amino acids L-phenylalanine and L-leucine. The analysis of this compound in complex matrices is reliably achieved through techniques such as HS-SPME-GC-MS. Further research is warranted to fully elucidate the specific enzymes and regulatory mechanisms involved in the biosynthesis of this compound in different plant species and to expand the quantitative database of its occurrence in the food supply. This knowledge can be leveraged for applications in food science, flavor chemistry, and the development of natural fragrance compounds.

References

- 1. Advances in Food Aroma Analysis: Extraction, Separation, and Quantification Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Volatiles from Michelia champaca flower: comparative analysis by simultaneous distillation-extraction and solid phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Typical G.C. analysis [thegoodscentscompany.com]

- 4. 4. Biogenesis of Benzoic Acids as Precursors [tu-braunschweig.de]

- 5. EC 2.3.1.232 [iubmb.qmul.ac.uk]

- 6. Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A familiar ring to it: biosynthesis of plant benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Familiar Ring to It: Biosynthesis of Plant Benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 13. Optimized Method to Analyze Rose Plant Volatile Organic Compounds by HS-SPME-GC-FID/MSD [scirp.org]

- 14. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]

- 22. benchchem.com [benchchem.com]

- 23. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. tcichemicals.com [tcichemicals.com]

Synthesis of Isoamyl Benzoate via Fischer Esterification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of isoamyl benzoate (B1203000) through Fischer esterification, a cornerstone reaction in organic chemistry. This document provides a comprehensive overview of various catalytic systems, optimized reaction conditions, and detailed experimental protocols. All quantitative data is summarized for comparative analysis, and key processes are visualized to enhance understanding.

Introduction

Isoamyl benzoate, also known as isopentyl benzoate, is an ester with a characteristic fruity, balsamic odor.[1] It finds applications as a flavoring and fragrance agent and serves as a versatile solvent and intermediate in the synthesis of more complex molecules.[2][3][4] The Fischer esterification, an acid-catalyzed reaction between a carboxylic acid (benzoic acid) and an alcohol (isoamyl alcohol), is a common and effective method for its preparation.[5] This reversible reaction necessitates shifting the equilibrium towards the product, typically by using an excess of one reactant or by removing the water formed during the reaction.[5][6]

Reaction Mechanism and Optimization

The Fischer esterification of benzoic acid and isoamyl alcohol proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the benzoic acid, increasing its electrophilicity. The isoamyl alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.

Optimization of this process involves the careful selection of catalysts and the fine-tuning of reaction parameters to maximize the yield and purity of this compound. A variety of catalysts have been explored, ranging from traditional mineral acids to solid acid catalysts, each with distinct advantages and disadvantages concerning activity, reusability, and environmental impact.

Comparative Analysis of Reaction Conditions

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the findings from various studies, providing a comparative look at the efficacy of different catalytic systems and process parameters.

| Catalyst | Molar Ratio (Benzoic Acid:Isoamyl Alcohol) | Catalyst Amount | Reaction Time (hours) | Reaction Temperature (°C) | Maximum Yield (%) | Reference |

| Zr(SO₄)₂·4H₂O | 1.0:2.5 | 0.4 g | 2.5 | Not Specified | 96.3 | |

| Aryl Sulphonic Acid (ASA) | Not Specified | Not Specified | Not Specified | Not Specified | 98.35 | |

| p-toluenesulfonic acid | 1.0:3.0 | 1.25 g | 2.5 | Not Specified | 88.3 | |

| FeCl₃·6H₂O | 1.0:3.0 | 1.0 g | 2.5 | Not Specified | 90.3 | |

| H₄O₄₀W₁₂ | 1.0:1.5 | 0.18 g | 1.5 | Not Specified | Not Specified | |

| TiSiW₁₂O₄₀/TiO₂ | 1.0:4.0 | 5.93 g | 2.5 | 140 - 148 | 83.3 |

Detailed Experimental Protocols

This section provides a generalized yet detailed protocol for the synthesis of this compound based on common laboratory practices for Fischer esterification.

Materials and Equipment

-

Reactants: Benzoic acid, Isoamyl alcohol

-

Catalyst: Concentrated sulfuric acid (or an alternative catalyst from the table above)

-

Solvents: Diethyl ether (for extraction)

-

Washing Agents: Deionized water, 5% Sodium bicarbonate solution, Saturated sodium chloride solution (brine)

-

Drying Agent: Anhydrous sodium sulfate (B86663)

-

Apparatus: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, distillation apparatus, standard laboratory glassware.

Reaction Procedure

-

Charging the Reactor: In a round-bottom flask equipped with a magnetic stir bar, combine benzoic acid and an excess of isoamyl alcohol (refer to the molar ratios in the table for optimization).

-

Catalyst Addition: Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid) to the reaction mixture while stirring. This process is exothermic.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction time will vary depending on the catalyst and temperature (see table for examples).

-

Cooling: After the reflux period, allow the reaction mixture to cool to room temperature.

Work-up and Purification

-

Quenching: Transfer the cooled reaction mixture to a separatory funnel containing deionized water.

-

Extraction: Add diethyl ether to the separatory funnel to extract the this compound. Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.

-

Washing:

-

Drain the lower aqueous layer.

-

Wash the organic layer sequentially with deionized water, 5% sodium bicarbonate solution (to neutralize any remaining acid, be cautious of CO₂ evolution), and finally with brine.[6] After each wash, separate and discard the aqueous layer.

-

-

Drying: Transfer the organic layer to a clean, dry flask and add anhydrous sodium sulfate to remove any residual water.

-

Solvent Removal: Decant or filter the dried organic solution to remove the sodium sulfate. Remove the diethyl ether using a rotary evaporator.

-

Distillation: Purify the crude this compound by distillation to obtain the final product.[7]

Visualization of the Synthesis Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Spectral Data for Product Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

¹H NMR Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, 2H), 7.54 (t, 1H), 7.43 (t, 2H), 4.35 (t, 2H), 1.79 (m, 1H), 1.66 (m, 2H), 0.97 (d, 6H).[8][9]

Infrared (IR) Spectroscopy

-

IR (ATR): Key absorptions include a strong C=O stretch for the ester group around 1715-1735 cm⁻¹, C-O stretches in the 1100-1300 cm⁻¹ region, and aromatic C-H and C=C stretches.[10]

References

- 1. fraterworks.com [fraterworks.com]

- 2. epa.oszk.hu [epa.oszk.hu]

- 3. This compound | 94-46-2 | AAA09446 | Biosynth [biosynth.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Chemistry 210 Experiment 7 [home.miracosta.edu]

- 6. studylib.net [studylib.net]

- 7. community.wvu.edu [community.wvu.edu]

- 8. This compound(94-46-2) IR Spectrum [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Acid-Catalyzed Synthesis of Isoamyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data associated with the acid-catalyzed synthesis of isoamyl benzoate (B1203000). The information presented herein is intended to support research and development activities in the fields of chemistry and drug development.

Core Mechanism: Fischer-Speier Esterification

The synthesis of isoamyl benzoate from benzoic acid and isoamyl alcohol under acidic conditions proceeds via the Fischer-Speier esterification mechanism, commonly referred to as Fischer esterification. This reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[1][2] The overall reaction is driven to completion by either using an excess of one of the reactants or by removing water, a byproduct, as it is formed.[3][4]

The mechanism can be detailed in the following steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid (benzoic acid), enhancing the electrophilicity of the carbonyl carbon.[4]

-

Nucleophilic Attack: The alcohol (isoamyl alcohol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate eliminates a molecule of water, forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product (this compound) and regenerate the acid catalyst.[4]

Quantitative Data on Synthesis Parameters

The yield of this compound is highly dependent on the choice of catalyst and the specific reaction conditions employed. The following table summarizes quantitative data from various studies on the acid-catalyzed synthesis of this compound.

| Catalyst | Molar Ratio (Benzoic Acid:Isoamyl Alcohol) | Reaction Time (hours) | Catalyst Amount | Maximum Yield (%) | Reference |

| p-Toluenesulfonic acid (PTSA) | 1.0:3.0 | 2.5 | 1.25 g | 88.3 | [5] |

| Aryl Sulphonic Acid (ASA) | 1.0:2.0 | 2.0 | 0.73 g | 98.35 | [5] |

| NH₄Fe(SO₄)₂·12H₂O | 1.0:2.0 | 4 | 4.0 g | 82.3 | [5] |

| FeCl₃·6H₂O | 1.0:3.0 | 2.5 | 1.0 g | 90.3 | |

| H₄O₄₀W₁₂ | 1.0:1.5 | 1.5 | 0.18 g | 78.0 | |

| TiSiW₁₂O₄₀/TiO₂ | 1.0:4.0 | 2.5 | 5.93 g | 83.3 | [5] |

| Ti(SO₄)₂/TiO₂ | 1.0:4.0 | 1.5 | 2.5 g | 96.6 |

Detailed Experimental Protocol

This section outlines a general yet detailed methodology for the synthesis, purification, and characterization of this compound based on typical Fischer esterification procedures and the specific conditions reported in the literature.

Materials:

-

Benzoic Acid

-

Isoamyl Alcohol (3-methyl-1-butanol)

-

Acid Catalyst (e.g., concentrated Sulfuric Acid or p-Toluenesulfonic Acid)

-

5% Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate

-

Diethyl Ether or other suitable extraction solvent

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus (optional, for high purity)

-

Characterization instruments (FTIR, NMR, GC-MS)

Procedure:

1. Reaction Setup:

- In a round-bottom flask, combine benzoic acid and isoamyl alcohol in the desired molar ratio (refer to the table above for examples).

- Carefully add the acid catalyst (e.g., a few drops of concentrated sulfuric acid or a specified weight of a solid acid catalyst).

- Add a magnetic stir bar or boiling chips to ensure smooth boiling.

- Assemble a reflux apparatus by attaching a condenser to the flask.

2. Reflux:

- Heat the reaction mixture to reflux using a heating mantle or oil bath.

- Maintain the reflux for the specified reaction time as indicated by the chosen catalytic system. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

3. Work-up and Extraction:

- Allow the reaction mixture to cool to room temperature.

- Transfer the mixture to a separatory funnel.

- Add deionized water and a suitable extraction solvent like diethyl ether. Shake the funnel gently, venting frequently to release any pressure buildup.

- Allow the layers to separate and drain the aqueous layer.

- Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid catalyst and unreacted benzoic acid. Carbon dioxide evolution may occur, so vent the separatory funnel frequently.

- Wash the organic layer again with deionized water.

- Drain the organic layer into a clean, dry Erlenmeyer flask.

4. Drying and Solvent Removal:

- Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

- Decant or filter the dried organic solution to remove the drying agent.

- Remove the extraction solvent using a rotary evaporator.

5. Purification (Optional):

- For higher purity, the crude this compound can be purified by vacuum distillation.

6. Characterization:

- Characterize the final product using spectroscopic methods to confirm its identity and purity.

- FTIR (Fourier-Transform Infrared) Spectroscopy: To identify the characteristic ester carbonyl (C=O) stretch.

- NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

- GC-MS (Gas Chromatography-Mass Spectrometry): To determine the purity and confirm the molecular weight.

Visualizations

Reaction Mechanism Pathway

Caption: Fischer Esterification mechanism for this compound synthesis.

Experimental Workflow

Caption: General experimental workflow for this compound synthesis.

References

An In-depth Technical Guide to the Safe Handling of Isoamyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for isoamyl benzoate (B1203000), a common fragrance and flavoring agent also utilized as a solvent and plasticizer in various industrial and research applications.[1] Adherence to these guidelines is crucial for maintaining a safe laboratory and manufacturing environment.

Chemical and Physical Properties

Understanding the fundamental properties of isoamyl benzoate is the first step in ensuring its safe handling.

| Property | Value | Reference |

| Synonyms | Isopentyl benzoate, 3-Methylbutyl benzoate | [1][2][3] |

| CAS Number | 94-46-2 | [1][2][3][4] |

| Molecular Formula | C12H16O2 | [1][2][3] |

| Molecular Weight | 192.25 g/mol | [1][3][4][5] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Odor | Fruity, sweet, banana-like | [5][6][7] |

| Boiling Point | 260-262 °C | [5][6][7] |

| Flash Point | 100 °C (212 °F) - Closed Cup | [8] |

| Density | 0.99 g/mL at 25 °C | [1][6][7] |

| Solubility | Insoluble in water; soluble in alcohol and organic solvents. | [5][6][7] |

Toxicological Data

While this compound is considered to have low toxicity, it is essential to be aware of its potential health effects.[1]

| Metric | Value | Species | Reference |

| Acute Oral LD50 | 6.33 g/kg | Rat | [6] |

| Acute Dermal LD50 | > 5 g/kg | Rabbit | [6] |

Health Effects:

-

Skin Contact: May cause mild skin irritation.[5][8] Prolonged exposure could lead to dermatitis or sensitization.[5]

-

Eye Contact: May cause eye irritation.[5]

-

Inhalation: May cause respiratory irritation.[5]

-

Ingestion: May be harmful if swallowed.[8]

Handling and Storage Precautions

Proper handling and storage are paramount to prevent accidents and exposure.

Handling:

-

Wear appropriate personal protective equipment (see Section 4).[5]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[2]

-

Wash hands thoroughly after handling.[9]

-

Keep away from heat, sparks, and open flames as it is a combustible liquid.[9][10][11]

Storage:

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][9]

-

Protect from light and heat.[5]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

| Protection Type | Specification | Reference |

| Eye/Face Protection | Safety glasses with side shields or goggles. | [5][13] |

| Skin Protection | Chemical-resistant gloves (e.g., neoprene) and a lab coat. | [2][5][13] |

| Respiratory Protection | Use a properly fitted, air-purifying or air-fed respirator if ventilation is inadequate or exposure limits are exceeded. | [2][5] |

Emergency Procedures

In the event of an emergency, follow these procedures.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2][5][9]

-

Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water.[5][9] Seek medical attention if irritation develops.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][9] Remove contact lenses if present and easy to do.[2] Get immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water.[2] Call a poison control center or doctor immediately for treatment advice.[2][8]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[2][5][12]

-

Unsuitable Extinguishing Media: Do not use a direct stream of water as it may spread the fire.[2][8]

-

Specific Hazards: Hazardous decomposition products include carbon oxides.[5]

Accidental Release Measures:

-

Personal Precautions: Evacuate unnecessary personnel.[13] Wear appropriate PPE.[2][5][10] Ensure adequate ventilation.[2][12]

-

Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[2][5][9]

-

Containment and Cleanup: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[2][5][13] Collect the absorbed material into a suitable container for disposal.[5][13] Wash the spill area with soap and water.[9]

Experimental Protocol: Small-Scale Spill Cleanup

This protocol details the steps for cleaning up a small spill (less than 100 mL) of this compound in a laboratory setting.

-

Immediate Actions:

-

Alert personnel in the immediate area of the spill.

-

Ensure the area is well-ventilated. If necessary, open sashes or turn on local exhaust ventilation.

-

Retrieve the chemical spill kit.

-

-

Donning PPE:

-

Put on safety goggles.

-

Wear chemical-resistant gloves.

-

Don a lab coat.

-

-

Containment:

-

If the spill is spreading, create a dike around the spill using an absorbent material from the spill kit (e.g., absorbent pads or sand).

-

-

Absorption:

-

Gently cover the spill with an absorbent material.

-

Allow the material to fully absorb the liquid.

-

-

Cleanup:

-

Using a scoop or dustpan, carefully collect the saturated absorbent material.

-

Place the material into a designated chemical waste bag or container.

-

-

Decontamination:

-

Wipe the spill area with a cloth or paper towels soaked in a mild soap and water solution.

-

Wipe the area again with a clean, wet cloth or paper towels.

-

Finally, wipe the area dry.

-

-

Disposal:

-

Seal the chemical waste bag or container.

-

Label the container clearly with the contents ("this compound Spill Debris").

-

Dispose of the waste according to your institution's hazardous waste disposal procedures.

-

-

Post-Cleanup:

-

Remove and dispose of gloves properly.

-

Wash hands thoroughly with soap and water.

-

Restock the chemical spill kit.

-

Visual Workflow: Chemical Spill Response

The following diagram illustrates the logical workflow for responding to a chemical spill.

Caption: Workflow for a chemical spill response.

References

- 1. chemimpex.com [chemimpex.com]

- 2. directpcw.com [directpcw.com]

- 3. This compound | C12H16O2 | CID 7193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound = 98 , FCC, FG 94-46-2 [sigmaaldrich.com]

- 5. chemicalbull.com [chemicalbull.com]

- 6. This compound | 94-46-2 [chemicalbook.com]

- 7. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 8. vigon.com [vigon.com]

- 9. cdn.schoolspecialty.com [cdn.schoolspecialty.com]

- 10. cdn.schoolspecialty.com [cdn.schoolspecialty.com]

- 11. cdn.schoolspecialty.com [cdn.schoolspecialty.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. cdn.chemservice.com [cdn.chemservice.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of Isoamyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of isoamyl benzoate (B1203000) (isopentyl benzoate). Isoamyl benzoate is an aromatic ester utilized in various industrial applications, including as a fragrance and flavor agent. Understanding its behavior at elevated temperatures is critical for ensuring product stability, quality, and safety in formulations and manufacturing processes. This document details the known thermal properties, outlines potential decomposition pathways, and provides standardized experimental protocols for the thermal analysis of this compound and related ester compounds. Due to a lack of publicly available, specific thermogravimetric and calorimetric data for this compound, this guide incorporates data from analogous aromatic esters to provide a representative understanding of its thermal behavior.

Introduction

This compound (CAS No. 94-46-2), the ester of benzoic acid and isoamyl alcohol, is a colorless liquid with a characteristic fruity, balsamic odor. Its applications span the fragrance, flavor, and cosmetics industries.[1][2] The thermal stability of this compound is a crucial parameter, influencing its storage, handling, and performance in consumer products and pharmaceutical formulations, where it may be subjected to various temperature stresses during manufacturing and shelf-life.

Thermal decomposition can lead to the formation of volatile and non-volatile byproducts, potentially altering the sensory profile, efficacy, and safety of the end product. This guide synthesizes the available information on the thermal behavior of this compound and provides a framework for its detailed investigation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different matrices and under various processing conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆O₂ | [3] |

| Molecular Weight | 192.25 g/mol | [3] |

| Appearance | Colorless, oily liquid | [4] |

| Boiling Point | 260-262 °C | [1][5] |

| Density | 0.987 - 0.992 g/cm³ at 20-25 °C | [5][6] |

| Flash Point | 89 °C (closed cup) | [1] |

| Solubility | Insoluble in water; soluble in alcohol, ether, and chloroform. | [4] |

Thermal Stability and Decomposition

General Thermal Behavior of Aromatic Esters

Studies on various aromatic esters indicate that their decomposition typically occurs at temperatures above 200°C, with many being completely degraded by 350°C in an inert atmosphere.[7] The thermal stability is influenced by the specific chemical structure, including the nature of the alcohol and acid moieties.

Predicted Thermal Decomposition Data

Based on the analysis of similar aromatic esters, a predicted range for the key thermal decomposition parameters of this compound is presented in Table 2. It is important to note that these are estimated values and experimental verification is required for precise determination.

Table 2: Predicted Thermal Decomposition Parameters for this compound

| Parameter | Predicted Range/Value | Notes |

| Onset of Decomposition (T_onset) (Inert Atmosphere) | 200 - 250 °C | Based on data for various aromatic esters.[7] |

| Peak Decomposition Temperature (T_peak) (Inert Atmosphere) | 250 - 350 °C | The temperature of the maximum rate of mass loss. |

| Hazardous Decomposition Products | Carbon Monoxide (CO), Carbon Dioxide (CO₂) | As stated in safety data sheets.[6] |

| Primary Organic Decomposition Products | Benzoic acid, Isoamylene (3-methyl-1-butene) | Based on the general mechanism of ester pyrolysis. |

Proposed Decomposition Pathway

The thermal decomposition of alkyl esters, in the absence of other reactive species, is generally believed to proceed through a concerted, non-radical, cyclic transition state, often referred to as a cis-elimination or ester pyrolysis reaction. This pathway leads to the formation of a carboxylic acid and an alkene. For this compound, this would involve the formation of benzoic acid and isoamylene (3-methyl-1-butene).

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To obtain precise quantitative data on the thermal stability and decomposition of this compound, a suite of thermoanalytical techniques should be employed. The following sections detail the recommended experimental protocols.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability, decomposition temperatures, and mass loss profile of this compound.

Apparatus: A thermogravimetric analyzer capable of controlled heating rates in a controlled atmosphere.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the system with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Determine the onset temperature of decomposition (T_onset), the peak decomposition temperature (T_peak) from the first derivative of the TGA curve (DTG), and the residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, boiling point, and enthalpy changes associated with phase transitions and decomposition.

Apparatus: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is to be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Cool the sample to -70°C and equilibrate.

-

Heat the sample from -70°C to 300°C at a heating rate of 10°C/min.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Identify and quantify the endothermic and exothermic peaks corresponding to melting, boiling, and decomposition. Determine the peak temperatures and the enthalpy changes (ΔH).

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

Apparatus: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

Methodology:

-

Sample Preparation: Place a small amount (approximately 0.1-1.0 mg) of this compound into a pyrolysis tube or onto a filament.

-

Pyrolysis:

-

Rapidly heat the sample to a series of predetermined temperatures (e.g., 250°C, 300°C, 350°C) in an inert atmosphere (e.g., helium).

-

-

GC-MS Analysis:

-

The pyrolysis products are swept directly into the GC injection port.

-

Separate the components on a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Identify the separated components using the mass spectrometer and compare the resulting mass spectra with a library (e.g., NIST).

-

-

Data Analysis:

-

Generate a list of identified decomposition products at each pyrolysis temperature to understand the decomposition pathway as a function of temperature. The mass spectrum of this compound from PubChem can serve as a reference.[3]

-

Caption: General experimental workflow for thermal analysis.

Summary and Conclusions

This technical guide has synthesized the available information regarding the thermal stability and decomposition of this compound. While specific experimental data for this compound is limited, a comprehensive understanding can be inferred from the behavior of analogous aromatic esters. This compound is expected to be thermally stable up to approximately 200°C, with decomposition primarily yielding benzoic acid and isoamylene via a concerted elimination reaction.

For a definitive characterization of its thermal properties, the experimental protocols for TGA, DSC, and Py-GC-MS outlined in this guide should be followed. The resulting data will be invaluable for researchers, scientists, and drug development professionals in ensuring the quality, stability, and safety of products containing this compound.

References

Methodological & Application

Application Notes and Protocols: Isoamyl Benzoate as a Fragrance Ingredient in Perfumery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of isoamyl benzoate (B1203000) as a fragrance ingredient, including its physicochemical properties, olfactory profile, and recommended protocols for its evaluation and use in perfumery and cosmetic formulations.

Introduction

Isoamyl benzoate (3-methylbutyl benzoate) is a versatile ester widely utilized in the fragrance and flavor industries.[1][2] It is valued for its pleasant, sweet, and fruity aroma, contributing to the overall sensory experience of a wide range of products, including fine fragrances, personal care items, and candles.[1][2] This document outlines the key characteristics of this compound and provides detailed protocols for its sensory and stability evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for formulation development, ensuring compatibility with other ingredients and predicting its behavior in different matrices.

| Property | Value | Reference |

| Synonyms | Isopentyl benzoate, 3-Methylbutyl benzoate | [3] |

| CAS Number | 94-46-2 | [3] |

| Molecular Formula | C12H16O2 | [1] |

| Molecular Weight | 192.25 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Sweet, balsamic, fruity, green, waxy | [4][5] |

| Boiling Point | 261-262 °C | [5] |

| Density | 0.99 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.492 - 1.496 | [1] |

| Solubility | Insoluble in water; soluble in alcohol | [6] |

| Purity | ≥98% | [5] |

| Flash Point | 89 °C (closed cup) | [6] |

| Substantivity | 96 hours on a smelling strip | [4] |

Olfactory Profile and Application

This compound possesses a complex and concentration-dependent olfactory profile, making it a valuable ingredient for perfumers.

This dual nature allows for its use in a wide range of fragrance types, from sweet florals to fresh, green compositions. It is particularly effective in ylang-ylang, jasmine, and tropical fruit accords.[7] Due to its low volatility and high substantivity, it also functions as an excellent fixative, prolonging the longevity of a fragrance on the skin.[7]

Experimental Protocols

The following sections detail standardized protocols for the sensory and stability evaluation of this compound.

Sensory analysis is crucial for characterizing the olfactory properties of this compound and its performance in a fragrance formulation. The following protocols are based on established sensory evaluation techniques.[8][9]

This protocol aims to systematically describe the odor profile of this compound at different concentrations and assess the intensity of each descriptor.

Objective: To quantitatively describe the olfactory characteristics of this compound at various dilutions.

Materials:

-

This compound (≥98% purity)

-

Odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol)

-

Glass vials with caps

-

Pipettes

-

Smelling strips

-

Panel of trained sensory assessors (minimum of 8)

-

Sensory evaluation booths with controlled ventilation and lighting

Procedure:

-

Sample Preparation: Prepare a series of dilutions of this compound in the chosen solvent. Suggested concentrations to evaluate its dual functionality are: 15%, 5%, 1%, 0.1%, and 0.01% (w/w).

-